methyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]oxy}benzoate
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Description
“Methyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]oxy}benzoate” is a complex organic compound that contains a benzofuran ring. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This compound is part of a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. One method involves a one-pot reaction of methyl 3- (4-hydroxyphenyl)propionate and chloride 44 under Friedel–Crafts reaction conditions and reductive desulfurization of the resultant benzofuran 45 . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzofuran ring as a core structural unit. The 4-position of the benzofuran may be substituted or unsubstituted .Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research may focus on developing new therapeutic agents using benzofuran derivatives, especially in the search for efficient antimicrobial candidates .
Properties
IUPAC Name |
methyl 4-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-8-13(2)19-15(11-24-17(19)9-12)10-18(21)25-16-6-4-14(5-7-16)20(22)23-3/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGGKNOKBLCJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)OC3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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